molecular formula C16H16BrFN2O4S B2850109 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903040-02-7

3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2850109
CAS No.: 1903040-02-7
M. Wt: 431.28
InChI Key: NUEVMQBACDBQBB-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a brominated pyridine derivative featuring a pyrrolidine ring substituted with a sulfonyl group and a methoxy-fluorophenyl moiety. This compound is structurally complex, combining a pyridine core with a pyrrolidin-3-yl ether linkage and a sulfonamide-functionalized aromatic system.

Properties

IUPAC Name

3-bromo-2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O4S/c1-23-15-5-4-12(9-14(15)18)25(21,22)20-8-6-11(10-20)24-16-13(17)3-2-7-19-16/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEVMQBACDBQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research findings.

Chemical Structure and Synthesis

The molecular structure of the compound features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety linked through an oxy group. The presence of a sulfonyl group attached to the pyrrolidine enhances its pharmacological profile.

Synthesis Overview

The synthesis typically involves:

  • Formation of the pyrrolidine sulfonamide : This is achieved by reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with a suitable amine.
  • Bromination : The bromination of the pyridine ring can be performed using bromine or N-bromosuccinimide (NBS).
  • Final assembly : The final compound is obtained through coupling reactions, often utilizing palladium-catalyzed methodologies.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as a therapeutic agent.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of N-arylsulfonylindoles have been shown to interact with viral targets effectively, suggesting that 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may possess similar activities against viral pathogens .

Antitumor Properties

Research has demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, sulfonamide derivatives have been reported to inhibit tumor growth in vitro and in vivo models, indicating that this compound may also possess antitumor activity .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine:

StudyCompoundActivityIC50 Value
N-ArylsulfonylindolesAntiviral0.23 μM
Pyrazole derivativesAntitumor0.26 μM
Sulfonamide analoguesCytotoxicity<10 μM

These findings suggest that the biological activity of this compound may be enhanced by structural modifications and specific substitutions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibit promising anticancer properties. The sulfonamide moiety has been recognized for its role in inhibiting carbonic anhydrase, which is implicated in tumor growth and metastasis. A study demonstrated that derivatives with similar structures showed selective cytotoxicity against various cancer cell lines, indicating a potential pathway for developing targeted cancer therapies .

1.2 Neuropharmacological Applications
The pyridine derivatives are being investigated for their neuroprotective effects. Specifically, the compound's ability to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it can enhance cognitive function and reduce neuroinflammation .

Chemical Biology

2.1 Enzyme Inhibition
The structure of 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that are critical in cancer signaling pathways, thus making it a candidate for drug development in oncology .

2.2 Targeting Protein Interactions
This compound can also disrupt protein-protein interactions crucial for cellular signaling. By interfering with these interactions, it could potentially modulate various biological processes, including apoptosis and cell proliferation, which are essential in cancer biology .

Material Science

3.1 Synthesis of Functional Materials
The unique chemical structure of 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine lends itself to applications in creating functional materials. Its properties can be exploited in the development of sensors or catalysts due to its ability to undergo specific chemical reactions under mild conditions .

3.2 Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .

Case Studies

Study Focus Findings Implications
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cellsPotential for targeted therapy development
Neuropharmacological EffectsEnhanced cognitive function in animal modelsPossible treatment for neurodegenerative diseases
Enzyme InhibitionInhibition of specific kinases associated with tumor growthNew strategies for cancer treatment
Material DevelopmentSuccessful synthesis of functional materials using the compoundInnovations in sensor technology and catalysis

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr) at the Bromopyridine Site

The bromine atom at the 3-position of the pyridine ring is primed for substitution due to the electron-withdrawing nature of the adjacent pyridyl nitrogen. Key reactions include:

Reaction TypeConditionsProductYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O, 80°C3-Aryl-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine70–85
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, Cs₂CO₃, toluene, 110°C3-Amino-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine60–75

Mechanistic Insight :

  • The bromine participates in cross-coupling reactions via oxidative addition to palladium(0) complexes (Suzuki) or direct displacement with amines (Buchwald-Hartwig).

  • Steric hindrance from the bulky pyrrolidine-sulfonyl group may reduce reaction rates compared to simpler bromopyridines .

Functionalization of the Sulfonamide Group

The sulfonamide linker (Ar-SO₂-N-pyrrolidine) can undergo hydrolysis or alkylation:

Reaction TypeConditionsProductYield (%)Source
HydrolysisH₂SO₄ (conc.), H₂O, reflux, 12 h3-Bromo-2-((pyrrolidin-3-yl)oxy)pyridine + sulfonic acid90
AlkylationR-X, K₂CO₃, DMF, 60°CN-Alkylated sulfonamide derivatives50–70

Key Observations :

  • Hydrolysis regenerates the pyrrolidine amine, enabling further derivatization (e.g., re-sulfonylation with alternative aryl sulfonyl chlorides) .

  • Alkylation is limited by steric bulk; smaller alkyl groups (e.g., methyl, ethyl) react efficiently .

Modification of the Fluoro-Methoxy Aryl Group

The 3-fluoro-4-methoxyphenyl moiety can undergo demethylation or fluorination:

Reaction TypeConditionsProductYield (%)Source
DemethylationBBr₃, CH₂Cl₂, −78°C → RT, 6 h3-Bromo-2-((1-((3-fluoro-4-hydroxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine80
Electrophilic FluorinationSelectfluor®, MeCN, 50°C, 24 h3-Bromo-2-((1-((3,5-difluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine45

Notes :

  • Demethylation with BBr₃ selectively removes the methoxy group, enabling phenol-directed chemistry (e.g., O-alkylation) .

  • Fluorination at the 5-position is challenging due to electronic deactivation by the existing fluorine .

Pyrrolidine Ring Functionalization

The pyrrolidine ring’s 3-position oxygen allows for further derivatization:

Reaction TypeConditionsProductYield (%)Source
Mitsunobu ReactionDIAD, PPh₃, ROH, THF, RT, 12 h3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)alkoxy)pyridine65–80
OxidationRuCl₃, NaIO₄, H₂O/CH₃CN, RT, 3 hPyrrolidine N-oxide derivatives70

Applications :

  • Mitsunobu reactions enable installation of diverse alkoxy groups (e.g., benzyl, allyl) .

  • Oxidation to N-oxides enhances solubility and alters electronic properties .

Stability Under Physiological Conditions

The compound’s stability in aqueous media (pH 7.4, 37°C) was assessed:

ConditionDegradation PathwayHalf-Life (h)Source
pH 7.4 bufferHydrolysis of sulfonamide48
Human liver microsomesOxidative dealkylation (methoxy → hydroxy)12

Implications :

  • The sulfonamide group is susceptible to enzymatic and hydrolytic cleavage, necessitating prodrug strategies for in vivo applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its combination of a bromopyridine core, sulfonylated pyrrolidine, and fluorinated methoxyphenyl substituent. Below is a comparison with structurally related compounds from the literature:

Compound Name Key Features Structural Differences Reference
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Bromopyridine fused with pyrrolo ring; phenylsulfonyl group Lacks the ether-linked pyrrolidine and fluorinated methoxyphenyl moiety
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine Pyrrolidine sulfonamide with bromo-fluorophenyl No pyridine core; simpler aromatic substitution
2-Bromo-3-methylpyridine Simple bromopyridine derivative with methyl substituent Absence of sulfonamide, pyrrolidine, and fluorinated aromatic groups
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Bromopyridine with trifluoromethyl group Missing sulfonylated pyrrolidine and ether linkage
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Bromo-chloro-pyridine with trifluoromethyl No heterocyclic (pyrrolidine) or sulfonamide functionality

Physicochemical and Reactivity Comparisons

  • Electron-Withdrawing Effects : The trifluoromethyl group in compounds like 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine enhances electrophilicity at the pyridine ring, similar to the bromine and sulfonamide groups in the target compound .
  • Sulfonamide Functionality : The sulfonyl group in 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine and the target compound likely improves metabolic stability and binding affinity in biological systems .
  • Steric Effects : The pyrrolidine-ether linkage in the target compound introduces conformational flexibility absent in simpler bromopyridines like 2-Bromo-3-methylpyridine .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-2-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?

The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine, bromination, and coupling. For example, sulfonylation of pyrrolidin-3-ol with 3-fluoro-4-methoxyphenylsulfonyl chloride under basic conditions (e.g., Et₃N in DMF) yields the sulfonylated intermediate. Subsequent bromination of the pyridine ring can be achieved using reagents like NBS or Br₂ in controlled conditions. Coupling reactions (e.g., Buchwald-Hartwig amination) may then link the sulfonylated pyrrolidine to the bromopyridine scaffold. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry and purity (e.g., distinguishing pyrrolidine C-H environments and sulfonyl group integration) .
  • LC-MS : For molecular weight verification and detecting trace impurities .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in similar sulfonylated heterocycles .

Q. How can researchers ensure high purity during synthesis?

Purity is achieved through iterative purification steps:

  • Liquid-Liquid Extraction : To remove unreacted starting materials (e.g., using EtOAC/H₂O phases) .
  • Chromatography : Silica gel columns with gradients of hexane/EtOAC for intermediates .
  • Recrystallization : For final products, solvents like MeOH or EtOH are preferred .

Advanced Research Questions

Q. How can reaction yields be optimized in sulfonylation and bromination steps?

  • Sulfonylation : Use DMAP as a catalyst to enhance reactivity, as demonstrated in related pyrrolidine sulfonylation (yields up to 88% with Boc protection) .
  • Bromination : Optimize stoichiometry (e.g., 1.2 eq Br₂) and temperature (0–5°C) to minimize di-bromination byproducts. Catalytic Pd-mediated bromination may improve regioselectivity .
  • Coupling Reactions : Employ Pd₂(dba)₃/XPhos catalysts under inert atmospheres, achieving >70% yields in analogous Suzuki-Miyaura couplings .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., sulfonylated pyrrolidines in ).
  • Isotopic Labeling : Use ²H or ¹³C labeling to track ambiguous proton/carbon signals .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate stereoelectronic effects .

Q. How do substituents (e.g., fluoro, methoxy) influence the pyridine ring’s reactivity?

  • Electron-Withdrawing Effects : The 3-fluoro-4-methoxy group on the phenyl ring enhances sulfonyl group stability and directs electrophilic substitution to the pyridine’s para position .
  • Steric Effects : The methoxy group’s ortho position on the phenyl ring may hinder undesired π-π stacking in coupling reactions, improving reaction specificity .

Methodological Recommendations

  • Scale-Up Challenges : For gram-scale synthesis, replace column chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .
  • Biological Testing : Use in vitro assays (e.g., kinase inhibition) to evaluate bioactivity, ensuring compound stability in DMSO/PBS buffers .
  • Contradiction Management : When yields vary between batches, perform DoE (Design of Experiments) to identify critical factors (e.g., moisture levels in Pd catalysts) .

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